molecular formula C18H20N4O4S B13970425 N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 173850-04-9

N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Cat. No.: B13970425
CAS No.: 173850-04-9
M. Wt: 388.4 g/mol
InChI Key: WBLXCKBZFNYJNS-UHFFFAOYSA-N
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Description

N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide: is a synthetic compound belonging to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide typically involves multiple steps. One common method includes the preparation of pyrrolo[2,3-d]pyrimidine derivatives through the cyclization of appropriate precursors. The reaction conditions often involve the use of microwave techniques to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of specialized equipment and reagents to facilitate the synthesis and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may induce apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
  • N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-diethyl ester 4-methylbenzenesulfonate

Uniqueness

N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is unique due to its specific structural features and the presence of the tosyl group, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds .

Properties

CAS No.

173850-04-9

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

2,2-dimethyl-N-[7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]propanamide

InChI

InChI=1S/C18H20N4O4S/c1-11-5-7-12(8-6-11)27(25,26)22-10-9-13-14(22)19-17(20-15(13)23)21-16(24)18(2,3)4/h5-10H,1-4H3,(H2,19,20,21,23,24)

InChI Key

WBLXCKBZFNYJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(NC3=O)NC(=O)C(C)(C)C

Origin of Product

United States

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